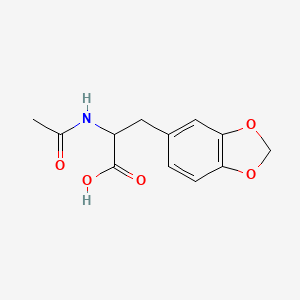

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, also known as 3-benzamidopropionic acid (3-BPA), is an organic compound that has recently been studied for its various properties and applications in the laboratory. 3-BPA is a member of the benzodioxole family and is an important intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other compounds. In addition, 3-BPA has been studied for its potential applications in the fields of biology, medicine, and biochemistry.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory and Analgesic Activities

Salicylic acid derivatives, closely related to 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, are known for their anti-inflammatory and analgesic properties, primarily through cyclooxygenase (COX) inhibition. These compounds, including a novel derivative 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, have been explored for their potential to substitute acetylsalicylic acid (ASA) due to their promising COX-2 specificity, lower toxicity profile, and antiplatelet activities, marking a significant stride in "new" drug development (Tjahjono et al., 2022).

Environmental Impact and Treatment

Advanced Oxidation Processes for Degradation

The degradation of acetaminophen, a compound sharing functional similarities with this compound, via advanced oxidation processes (AOPs), has been extensively studied. This research outlines various kinetics, mechanisms, and by-products of AOPs, contributing to a better understanding of environmental detoxification processes and the biotoxicity of resultant compounds, which is crucial for ecosystem protection (Qutob et al., 2022).

Synthetic Chemistry and Compound Modification

Synthetic Procedures and Structural Analysis

The synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the versatility and complexity of creating compounds with potential biological activity, shedding light on synthetic routes and structural impacts on biological function. This work underscores the ongoing exploration of synthetic pathways that could include or affect compounds like this compound (Issac & Tierney, 1996).

properties

IUPAC Name |

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJSHXYKYRIMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)